molecular formula C15H23N5O B2536956 N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide CAS No. 1281038-99-0

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide

Cat. No.: B2536956
CAS No.: 1281038-99-0
M. Wt: 289.383
InChI Key: CMMYDMATDNEQBY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biological Activity

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H26N4O
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 1223402-08-1

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The compound exhibits significant affinity for androgen receptors, functioning as a selective androgen receptor modulator (SARM). This property suggests its potential utility in treating conditions such as prostate cancer and other androgen-dependent diseases .

Biological Activity Overview

The compound has demonstrated a range of biological activities:

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The pyrazole moiety present in the compound has been associated with antimicrobial activities. Studies have reported that derivatives containing pyrazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties, warranting further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Findings Reference
Study on Prostate Cancer CellsDemonstrated high antiproliferative activity with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Activity EvaluationShowed moderate antibacterial activity against selected strains, suggesting potential for development as an antimicrobial agent.
SAR Analysis of Pyrazole DerivativesIdentified structural features contributing to enhanced biological activity, supporting the design of more potent analogs.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-15(2,11-16)19(3)14(21)10-20-6-4-12(5-7-20)13-8-17-18-9-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYDMATDNEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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